molecular formula C23H19BrN2O3S B11228747 6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11228747
M. Wt: 483.4 g/mol
InChI Key: SOHDDWXTHYSSQM-UHFFFAOYSA-N
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Description

6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes an allyl group, a bromo-methylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a dibromo compound under basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.

    Bromination and methylation: The bromo and methyl groups are introduced through selective bromination and methylation reactions, respectively.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol

    Substitution: Amines, thiols, palladium catalysts

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Substituted thiazine derivatives

Scientific Research Applications

6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Pharmaceutical Research: It is investigated for its potential to modulate specific molecular targets and pathways in disease models.

Mechanism of Action

The mechanism of action of 6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-allyl-N-(4-chloro-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • 6-allyl-N-(4-fluoro-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • 6-allyl-N-(4-iodo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Uniqueness

6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the bromo group, which can influence its reactivity and interaction with molecular targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C23H19BrN2O3S

Molecular Weight

483.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H19BrN2O3S/c1-3-12-26-21-11-8-16(23(27)25-17-9-10-20(24)15(2)13-17)14-19(21)18-6-4-5-7-22(18)30(26,28)29/h3-11,13-14H,1,12H2,2H3,(H,25,27)

InChI Key

SOHDDWXTHYSSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)Br

Origin of Product

United States

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